5-(Carboxyhydroxymethyl)-2'-O-methyluridine Methyl Ester
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Overview
Description
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester is a complex organic compound that belongs to the class of nucleoside analogs. These compounds are structurally similar to naturally occurring nucleosides and have significant applications in various fields, including medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine with methanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 5-(Carboxyhydroxymethyl)-2’-O-methyluridine and methanol.
Oxidation: 5-(Carboxyhydroxymethyl)-2’-O-methyluridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and modifications.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound can act as a chain terminator during DNA or RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The molecular targets include polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
- 5-(Carboxyhydroxymethyl)-2’-O-methyluridine
- 5-(Carboxyhydroxymethyl)-2’-O-methylcytidine
- 5-(Carboxyhydroxymethyl)-2’-O-methylthymidine
Uniqueness
5-(Carboxyhydroxymethyl)-2’-O-methyluridine Methyl Ester is unique due to its specific esterification, which can enhance its stability and solubility compared to its non-esterified counterparts . This modification can also influence its biological activity and pharmacokinetic properties .
Properties
Molecular Formula |
C13H18N2O9 |
---|---|
Molecular Weight |
346.29 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate |
InChI |
InChI=1S/C13H18N2O9/c1-22-9-8(18)6(4-16)24-11(9)15-3-5(7(17)12(20)23-2)10(19)14-13(15)21/h3,6-9,11,16-18H,4H2,1-2H3,(H,14,19,21)/t6-,7?,8-,9-,11-/m1/s1 |
InChI Key |
OUUYMMOUHMVFLU-VDZCSFMGSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=O)NC2=O)C(C(=O)OC)O)CO)O |
Origin of Product |
United States |
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